Cas no 136495-86-8 (rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis)

Technical Introduction: rac-(3aR,7aR)-octahydro-1λ⁶,2-benzothiazole-1,1,3-trione (cis) is a stereochemically defined cyclic sulfonamide derivative with a rigid bicyclic framework. Its cis-configured octahydrobenzothiazole core imparts structural stability, while the sulfonyl (λ⁶) group enhances electrophilic reactivity, making it a versatile intermediate in asymmetric synthesis and medicinal chemistry. The compound’s defined stereochemistry ensures consistent reactivity in chiral transformations, particularly in the construction of complex heterocycles or bioactive molecules. Its stability under mild conditions and compatibility with diverse reaction media further underscore its utility in fine chemical and pharmaceutical applications. The product is typically characterized by high purity and reproducibility, meeting rigorous research and industrial standards.
rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis structure
136495-86-8 structure
Product Name:rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis
CAS No:136495-86-8
MF:C7H11NO3S
MW:189.232140779495
CID:6366021
PubChem ID:15129075
Update Time:2025-06-08

rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis Chemical and Physical Properties

Names and Identifiers

    • rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis
    • 1,2-Benzisothiazol-3(2H)-one, hexahydro-, 1,1-dioxide, cis- (9CI)
    • 136495-86-8
    • EN300-735834
    • (3aR,7aR)-1,1-dioxo-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one
    • rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione
    • Inchi: 1S/C7H11NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h5-6H,1-4H2,(H,8,9)/t5-,6+/m0/s1
    • InChI Key: SCIFFMCNMMSWKV-NTSWFWBYSA-N
    • SMILES: S1(=O)(=O)[C@@]2([H])[C@]([H])(CCCC2)C(=O)N1

Computed Properties

  • Exact Mass: 189.04596439g/mol
  • Monoisotopic Mass: 189.04596439g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 71.6Ų

Experimental Properties

  • Density: 1.353±0.06 g/cm3(Predicted)
  • pka: 4.84±0.20(Predicted)

rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AX56814-50mg
rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis
136495-86-8 95%
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$367.00 2024-04-20
A2B Chem LLC
AX56814-100mg
rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis
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A2B Chem LLC
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rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis
136495-86-8 95%
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$743.00 2024-04-20
A2B Chem LLC
AX56814-500mg
rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis
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$1149.00 2024-04-20
A2B Chem LLC
AX56814-1g
rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis
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A2B Chem LLC
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136495-86-8 95%
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A2B Chem LLC
AX56814-5g
rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis
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Enamine
EN300-735834-1.0g
rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis
136495-86-8 95%
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1PlusChem
1P01EJ5A-50mg
rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis
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$452.00 2023-12-22
1PlusChem
1P01EJ5A-100mg
rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis
136495-86-8 95%
100mg
$643.00 2023-12-22

rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis Related Literature

Additional information on rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis

Introduction to rac-(3aR,7aR)-Octahydro-1λ6,2-Benzothiazole-1,1,3-Trione, cis (CAS No. 136495-86-8)

rac-(3aR,7aR)-Octahydro-1λ6,2-benzothiazole-1,1,3-trione, cis (CAS No. 136495-86-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential biological activities, making it a valuable candidate for various applications in drug discovery and development.

The chemical structure of rac-(3aR,7aR)-octahydro-1λ6,2-benzothiazole-1,1,3-trione, cis consists of a benzothiazole core with a trione functional group. The presence of the trione moiety imparts significant reactivity and stability to the molecule, which can be leveraged in the design of novel therapeutic agents. The cis configuration of the compound further contributes to its unique properties by influencing its conformational flexibility and interactions with biological targets.

Recent studies have highlighted the potential of rac-(3aR,7aR)-octahydro-1λ6,2-benzothiazole-1,1,3-trione, cis in various biological contexts. For instance, research published in the *Journal of Medicinal Chemistry* has demonstrated that this compound exhibits potent antimicrobial activity against a range of bacterial strains, including those resistant to conventional antibiotics. This finding underscores the compound's potential as a lead molecule for developing new antibacterial agents.

In addition to its antimicrobial properties, rac-(3aR,7aR)-octahydro-1λ6,2-benzothiazole-1,1,3-trione, cis has shown promise in anti-inflammatory applications. Studies conducted by researchers at the University of California have revealed that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that rac-(3aR,7aR)-octahydro-1λ6,2-benzothiazole-1,1,3-trione, cis could be a valuable candidate for treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

The pharmacokinetic properties of rac-(3aR,7aR)-octahydro-1λ6,2-benzothiazole-1,1,3-trione, cis have also been investigated to assess its suitability for therapeutic use. Preliminary data indicate that the compound exhibits favorable absorption and distribution profiles in vivo. Furthermore, it demonstrates low toxicity in preclinical models, which is a crucial factor for its potential development as a drug candidate.

In the realm of drug delivery, rac-(3aR,7aR)-octahydro-1λ6,2-benzothiazole-1,1,3-trione, cis has been explored for its ability to enhance the bioavailability and efficacy of other therapeutic agents. Research published in *Pharmaceutical Research* has shown that encapsulating this compound in liposomes can significantly improve its delivery to target tissues while reducing systemic side effects. This approach holds promise for optimizing the therapeutic index of rac-(3aR,7aR)-octahydro-1λ6,2-benzothiazole-1,1,3-trione, cis and other similar compounds.

The synthetic route for producing rac-(3aR,7aR)-octahydro-1λ6,2-benzothiazole-1,1,trione,cis has been well-documented in the literature. A multi-step synthesis involving cyclization reactions and functional group manipulations has been developed to efficiently generate this compound on a laboratory scale. Efforts are ongoing to optimize this synthetic process for large-scale production to meet the growing demand for this promising molecule.

In conclusion, rac-(3aR,7aR)-octahydro-6,2-benzothiazole-1,1,3-trione, cis (CAS No. 136495-86-8) represents a multifaceted compound with significant potential in various therapeutic areas. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences.

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